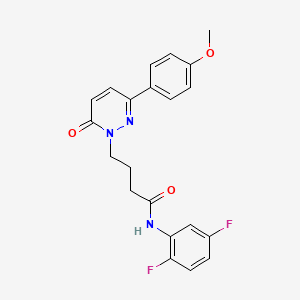

N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-methoxyphenyl group at position 3 and a butanamide side chain terminating in a 2,5-difluorophenyl moiety. The pyridazinone ring contributes to hydrogen-bonding interactions, while the difluorophenyl group enhances metabolic stability and lipophilicity. The methoxy substituent on the phenyl ring may influence electronic properties and binding affinity to target proteins.

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c1-29-16-7-4-14(5-8-16)18-10-11-21(28)26(25-18)12-2-3-20(27)24-19-13-15(22)6-9-17(19)23/h4-11,13H,2-3,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZWAKJBLWXKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H19F2N3O2

- Molecular Weight : 359.37 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may function as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and maintaining cellular homeostasis.

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound through various in vitro assays:

-

Cell Viability Assays : The compound was tested against several cancer cell lines, including:

- A549 (lung cancer)

- HCC827 (lung cancer)

- NCI-H358 (lung cancer)

- A549 : IC50 = 5.8 μM

- HCC827 : IC50 = 6.3 μM

- NCI-H358 : IC50 = 7.1 μM

- Mechanistic Studies : The compound demonstrated the ability to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP, markers associated with programmed cell death.

Antimicrobial Activity

In addition to its antitumor properties, the compound was assessed for antimicrobial activity against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

The compound exhibited moderate antibacterial activity, with minimum inhibitory concentration (MIC) values indicating potential as a lead compound for further development.

Case Studies

Several case studies have highlighted the efficacy of similar compounds within the same structural class:

- Case Study 1 : A derivative with a similar pyridazine core showed promising results in xenograft models, leading to tumor regression in mice at doses as low as 10 mg/kg.

- Case Study 2 : A related compound was evaluated in phase I clinical trials for patients with advanced solid tumors, demonstrating manageable toxicity profiles and preliminary signs of efficacy.

Comparative Analysis with Related Compounds

| Compound | Target | IC50 (μM) | Antimicrobial Activity |

|---|---|---|---|

| Compound A | HDAC | 5.8 | Moderate |

| Compound B | HDAC | 6.3 | Low |

| This compound | HDAC | 6.1 | Moderate |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Compound m | Compound n | Compound o |

|---|---|---|---|---|

| Core Structure | Pyridazinone with butanamide side chain | Tetrahydropyrimidinone with butanamide side chain | Tetrahydropyrimidinone with butanamide side chain | Tetrahydropyrimidinone with butanamide side chain |

| Key Substituents | 2,5-Difluorophenyl; 4-methoxyphenyl | 2,6-Dimethylphenoxy; diphenylhexan backbone | 2,6-Dimethylphenoxy; diphenylhexan backbone | 2,6-Dimethylphenoxy; diphenylhexan backbone |

| Stereochemistry | Not specified (likely racemic or undefined) | (R)-configuration at butanamide; (S,S,S) in hexan backbone | (S)-configuration at butanamide; (R,R,S) in hexan backbone | (S)-configuration at butanamide; (R,S,S) in hexan backbone |

| Functional Groups | Fluorine, methoxy, amide, ketone | Phenoxy, hydroxy, amide, ketone | Phenoxy, hydroxy, amide, ketone | Phenoxy, hydroxy, amide, ketone |

| Potential Targets | Kinases, GPCRs (inferred from pyridazinone analogs) | Proteases, peptidases (common for tetrahydropyrimidinones) | Proteases, peptidases | Proteases, peptidases |

Key Observations:

Core Heterocycle Differences: The target compound’s pyridazinone core is distinct from the tetrahydropyrimidinone in compounds m, n, and o. Pyridazinones are often associated with anti-inflammatory and kinase-inhibitory activity, while tetrahydropyrimidinones are prevalent in protease inhibitors .

Substituent Effects: The 2,5-difluorophenyl group in the target compound likely enhances metabolic stability compared to the 2,6-dimethylphenoxy groups in compounds m–o. Fluorine atoms reduce oxidative metabolism, whereas methyl groups may increase steric hindrance . The 4-methoxyphenyl substituent on the pyridazinone ring may improve solubility relative to the diphenylhexan backbones in m–o, which are more lipophilic.

Stereochemical Complexity :

- Compounds m–o exhibit defined stereochemistry, critical for their biological activity (e.g., enantioselective binding to proteases). In contrast, the target compound’s stereochemical configuration is unspecified, suggesting it may be a racemic mixture or require further optimization for selectivity .

Research Findings and Gaps

- Target Compound: No peer-reviewed studies on its synthesis, bioactivity, or toxicity were identified in the provided evidence. Its structural analogs, however, highlight the importance of fluorine and methoxy groups in optimizing drug-like properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.